Benzyl trans-3-aminocyclohexylcarbamatehydrochloride

Description

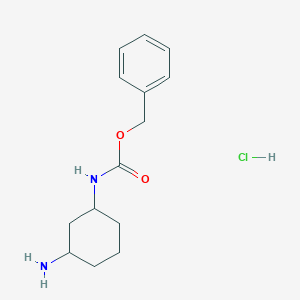

Benzyl trans-3-aminocyclohexylcarbamate hydrochloride (CAS 1222709-28-5) is a synthetic organic compound with the molecular formula C₁₄H₂₁ClN₂O₂ and a molecular weight of 284.784 g/mol . Its IUPAC name, benzyl N-[(1R,3R)-3-aminocyclohexyl]carbamate;hydrochloride, reflects its stereochemistry (trans configuration at positions 1 and 3 of the cyclohexane ring) and functional groups: a carbamate linkage (–O–CO–NH–), a benzyl ester, and a hydrochloride salt. This structure confers enhanced solubility in polar solvents compared to non-salt forms. The compound is utilized in pharmaceutical research, particularly in drug discovery targeting enzyme inhibition or receptor modulation due to its amine-carbamate hybrid structure .

Properties

IUPAC Name |

benzyl N-(3-aminocyclohexyl)carbamate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2.ClH/c15-12-7-4-8-13(9-12)16-14(17)18-10-11-5-2-1-3-6-11;/h1-3,5-6,12-13H,4,7-10,15H2,(H,16,17);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBODKRLYZILWEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)NC(=O)OCC2=CC=CC=C2)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl trans-3-aminocyclohexylcarbamatehydrochloride typically involves the reaction of benzyl chloroformate with trans-3-aminocyclohexanol in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Benzyl trans-3-aminocyclohexylcarbamatehydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the benzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium azide or sodium methoxide in polar solvents.

Major Products Formed

Oxidation: Benzyl trans-3-aminocyclohexylcarbamate.

Reduction: Benzyl trans-3-aminocyclohexylmethanol.

Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Benzyl trans-3-aminocyclohexylcarbamatehydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules

Mechanism of Action

The mechanism of action of Benzyl trans-3-aminocyclohexylcarbamatehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Key Observations:

Functional Group Diversity: The target compound’s carbamate group (–O–CO–NH–) distinguishes it from the simpler amine structure of N-Benzylcyclohexylamine hydrochloride and the sulfur-containing thioacetimidate in Benzyl Thioacetimidate Hydrochloride.

Molecular Weight and Solubility: The higher molecular weight of Benzyl trans-3-aminocyclohexylcarbamate hydrochloride (284.78 g/mol) suggests greater steric bulk compared to Benzyl Thioacetimidate Hydrochloride (201.72 g/mol), which may influence solubility and membrane permeability .

Stereochemical Influence: The trans-1,3-diaminocyclohexane configuration in the target compound may confer distinct binding affinities in chiral environments (e.g., enzyme active sites) compared to non-stereospecific analogs .

Pharmacological Activity

- Target Compound : Carbamate groups are frequently employed in prodrug design due to their hydrolytic stability and slow release of active amines. This makes the compound a candidate for sustained-action formulations or protease inhibitors .

- N-Benzylcyclohexylamine Hydrochloride : Lacking a carbamate, this analog may exhibit faster metabolic clearance but reduced target specificity. Amines are prone to rapid protonation, affecting bioavailability .

- However, sulfur-containing compounds often face higher toxicity thresholds .

Stability and Reactivity

- Hydrolytic Stability : The carbamate in the target compound resists hydrolysis better than esters but is less stable than amides. This balance is advantageous for controlled drug release .

- Thermal Stability : Benzyl Thioacetimidate Hydrochloride’s higher melting point (157–161 °C) suggests stronger crystalline packing forces compared to the target compound, for which data is unavailable .

- Salt Form: All three compounds are hydrochloride salts, enhancing water solubility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.